molecular formula C14H13N3O2 B8391627 6-(3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-b]pyridine

6-(3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8391627
M. Wt: 255.27 g/mol
InChI Key: USTCJPJQBQALEE-UHFFFAOYSA-N
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Patent
US09266892B2

Procedure details

A mixture of 6-bromo-1H-pyrazolo[4,3-b]pyridine (0.3 g, 2 mmol)(Annova Chem Cat. No. L05238), (3,5-dimethoxyphenyl)boronic acid (0.33 g, 1.8 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (1:1) (100 mg, 0.1 mmol), and potassium phosphate (0.64 g, 3.0 mmol) in 1,4-dioxane (1 mL) and water (0.12 mL) was degassed and sealed. It was stirred at 85° C. overnight. After cooling it was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.38 g). LCMS (M+H)+=256.2.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0.64 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.12 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[NH:10][N:9]=[CH:8][C:5]2=[N:6][CH:7]=1.[CH3:11][O:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[C:17]([O:19][CH3:20])[CH:18]=1.ClCCl.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:2]2[CH:3]=[C:4]3[NH:10][N:9]=[CH:8][C:5]3=[N:6][CH:7]=2)[CH:16]=[C:17]([O:19][CH3:20])[CH:18]=1 |f:3.4.5.6,9.10.11.12|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)C=NN2
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)B(O)O
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0.64 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0.12 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
It was stirred at 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C=1C=C2C(=NC1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.